Propylene glycol diacetate

Catalog No.
S1479664
CAS No.
623-84-7
M.F
C7H12O4
OC(CH3)OCH2CH(CH3)OC(CH3)O
C7H12O4
M. Wt
160.17 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propylene glycol diacetate

CAS Number

623-84-7

Product Name

Propylene glycol diacetate

IUPAC Name

2-acetyloxypropyl acetate

Molecular Formula

C7H12O4
OC(CH3)OCH2CH(CH3)OC(CH3)O
C7H12O4

Molecular Weight

160.17 g/mol

InChI

InChI=1S/C7H12O4/c1-5(11-7(3)9)4-10-6(2)8/h5H,4H2,1-3H3

InChI Key

MLHOXUWWKVQEJB-UHFFFAOYSA-N

SMILES

CC(COC(=O)C)OC(=O)C

Solubility

0.62 M
VERY SOL IN WATER; SOL IN ETHYL ALCOHOL, ETHYL ETHER
Solubility in water, g/100ml: 10 (good)
Very slightly soluble in water
Soluble (in ethanol)

Synonyms

1,2-PROPYLENE GLYCOL DIACETATE;1,2-PROPANEDIOL DIACETATE;1,2-DIACETOXYPROPANE;DOWANOL (TM) PGDA;TIMTEC-BB SBB008331;PROPYLENE DIACETATE;PROPYLENE GLYCOL DIACETATE;PGDA

Canonical SMILES

CC(COC(=O)C)OC(=O)C

Solvent and Cosolvent:

  • Protein and Enzyme Studies: PGDA's ability to dissolve proteins and enzymes without denaturing them makes it valuable for studying their structure and function. Source:
  • Chromatography: PGDA serves as a mobile phase component in chromatography techniques for separating and analyzing various biomolecules. Source:

Food Science and Agriculture:

  • Food Additive: PGDA finds use as a flavoring agent and carrier for other food additives due to its low toxicity and miscibility with various food components. Source
  • Plant Growth Studies: Research explores PGDA's potential as a plant growth regulator and stress protectant. Source

Pharmaceutical and Cosmetic Applications:

  • Drug Delivery: PGDA's properties make it suitable for formulating topical medications and cosmetics due to its penetration-enhancing and solubilizing abilities. Source:
  • Excipient: PGDA functions as an excipient in some pharmaceutical formulations, aiding in drug stability and delivery. Source

Other Research Applications:

  • Biocatalysis: Studies investigate PGDA's potential as a substrate or product in enzymatic reactions. Source
  • Material Science: Research explores PGDA's use in developing polymers, coatings, and other materials. Source

Origin and Significance:

PGDA is a synthetic compound derived from propylene glycol, a common alcohol with various industrial uses. It is synthesized by reacting propylene glycol with acetic acid []. PGDA plays a significant role in scientific research due to its unique properties as a solvent [].


Molecular Structure Analysis

PGDA's chemical formula is CH3CH(OCOCH3)CH2OCOCH3. It possesses a central propane chain with two acetate groups (CH3COO) attached to the second and third carbon atoms. The key features of its structure include:

  • Ester functional groups (OCOCH3): These groups contribute to PGDA's solvating properties and its mild reactivity [].
  • Aliphatic chain: The propane chain provides flexibility and influences its solubility in both polar and non-polar solvents [].

Chemical Reactions Analysis

Synthesis:

The primary reaction for PGDA synthesis involves reacting propylene glycol with acetic acid in the presence of an acid catalyst [].

CH3CHOHCH2OH + 2CH3COOH → CH3CH(OCOCH3)CH2OCOCH3 + 2H2O []

Decomposition:

Under acidic or basic conditions, PGDA can hydrolyze back to its original components, propylene glycol, and acetic acid [].

CH3CH(OCOCH3)CH2OCOCH3 + H2O → CH3CHOHCH2OH + 2CH3COOH []

Other Reactions:

Due to its ester functionality, PGDA can participate in various reactions typical of esters, such as transesterification for creating new esters [].


Physical And Chemical Properties Analysis

  • Appearance: Clear, colorless liquid [].
  • Molecular weight: 160.16 g/mol [].
  • Melting point: -10 °C [].
  • Boiling point: 210 °C [].
  • Solubility: Miscible with water, most organic solvents, and oils [].
  • Flash point: 104 °C [].
  • Stability: Stable under normal storage conditions []. Can decompose under acidic or basic conditions [].

Mechanism of Action (Not Applicable)

PGDA primarily functions as a solvent and does not have a specific biological mechanism of action in current scientific research.

While generally considered a low-hazard material, some safety precautions are necessary when handling PGDA:

  • Mild irritant: Prolonged or repeated contact with skin or eyes can cause irritation [].
  • Combustible: PGDA has a relatively high flash point, but can still burn. Avoid open flames and sparks [].
  • Explosive vapors: At high temperatures (above 86 °C), PGDA vapors can form explosive mixtures with air. Use proper ventilation and avoid exceeding this temperature [].

Physical Description

Liquid
COLOURLESS LIQUID.
Colourless liquid; Very mild fruity acetic aroma

XLogP3

0.7

Boiling Point

190.5 °C
190 °C AT 762 MM HG
190 °C

Flash Point

86 °C

Vapor Density

Relative vapor density (air = 1): 1.0

Density

1.059 AT 20 °C/4 °C
Relative density (water = 1): 1.06
1.055-1.060 (20°)

LogP

0.8

Appearance

Colourless liquid

Melting Point

-31 °C

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 2594 of 2600 companies (only ~ 0.2% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Vapor Pressure

Vapor pressure, Pa at 20 °C: 30

Other CAS

623-84-7

Wikipedia

Propylene glycol diacetate

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

REACTION OF PROPYLENE GLYCOL WITH GLACIAL ACETIC ACID (MONO & DIESTERS ARE SEPARATED BY DISTILLATION)

General Manufacturing Information

Miscellaneous manufacturing
Textiles, apparel, and leather manufacturing
1,2-Propanediol, 1,2-diacetate: ACTIVE

Dates

Modify: 2023-09-13
1: Grover N, Douaisi MP, Borkar IV, Lee L, Dinu CZ, Kane RS, Dordick JS.
Perhydrolase-nanotube paint composites with sporicidal and antiviral activity.
Appl Microbiol Biotechnol. 2013 Oct;97(19):8813-21. doi:
10.1007/s00253-012-4573-3. Epub 2012 Nov 28. PubMed PMID: 23188457.
2: Nagano K, Nakayama E, Oobayashi H, Nishizawa T, Okuda H, Yamazaki K.
Experimental studies on toxicity of ethylene glycol alkyl ethers in Japan.
Environ Health Perspect. 1984 Aug;57:75-84. PubMed PMID: 6499822; PubMed Central
PMCID: PMC1568303.

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